
1,1,1,4,4,4-Hexachlorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,4,4,4-Hexachlorobutane is a chlorinated hydrocarbon with the molecular formula C4H4Cl6. This compound is characterized by the presence of six chlorine atoms attached to a butane backbone. It is a member of the hexachlorobutane family, which includes various isomers with different chlorine atom arrangements.
Preparation Methods
The synthesis of 1,1,1,4,4,4-Hexachlorobutane typically involves the chlorination of butane or its derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of the desired hexachlorinated product.
Industrial production methods for this compound may involve continuous flow reactors where butane is exposed to chlorine gas in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from other chlorinated by-products.
Chemical Reactions Analysis
1,1,1,4,4,4-Hexachlorobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated butanones or butanoic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of this compound can lead to the formation of less chlorinated butanes or butenes.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1,1,4,4,4-Hexachlorobutane has several applications in scientific research, including:
Biology: Studies have explored its effects on biological systems, including its potential as a biocide or pesticide.
Medicine: Research has investigated its potential use in the development of chlorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mechanism of Action
The mechanism of action of 1,1,1,4,4,4-Hexachlorobutane involves its interaction with molecular targets through its chlorine atoms. These interactions can lead to the formation of reactive intermediates, such as free radicals or carbocations, which can further react with other molecules. The pathways involved in these reactions depend on the specific conditions and the presence of other reactive species.
Comparison with Similar Compounds
1,1,1,4,4,4-Hexachlorobutane can be compared with other similar compounds, such as:
1,1,2,2,3,4-Hexachlorobutane: This isomer has a different arrangement of chlorine atoms, leading to distinct chemical properties and reactivity.
1,1,2,3,4,4-Hexachlorobutane: Another isomer with unique structural features and applications.
1,1,1,2,4,4,4-Heptachlorobutane: This compound contains an additional chlorine atom, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific chlorine atom arrangement, which influences its reactivity and applications in various fields.
Properties
CAS No. |
79458-54-1 |
|---|---|
Molecular Formula |
C4H4Cl6 |
Molecular Weight |
264.8 g/mol |
IUPAC Name |
1,1,1,4,4,4-hexachlorobutane |
InChI |
InChI=1S/C4H4Cl6/c5-3(6,7)1-2-4(8,9)10/h1-2H2 |
InChI Key |
MINPZZUPSSVGJN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


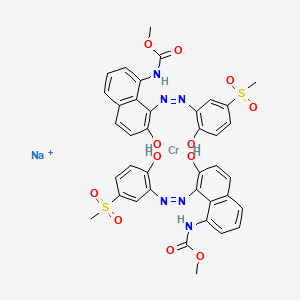
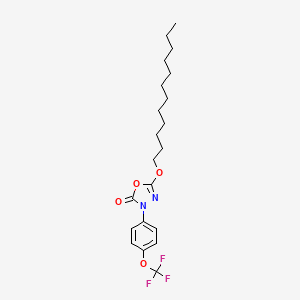

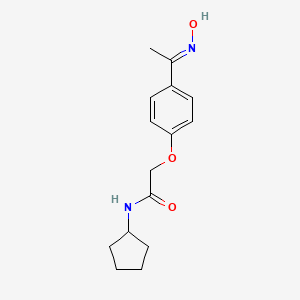
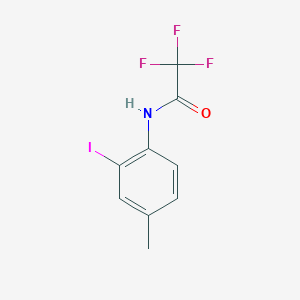
![3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)


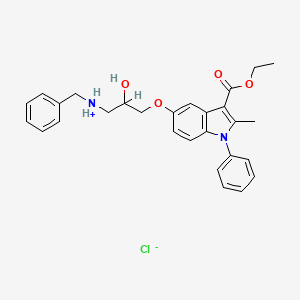

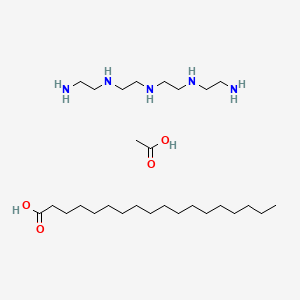
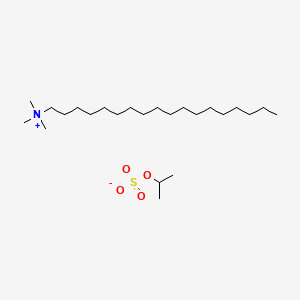
![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)

